[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid
Description
Properties
CAS No. |
101508-72-9 |
|---|---|
Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
[butylamino(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H17N2O3P/c1-2-3-7-12-10(16(13,14)15)9-5-4-6-11-8-9/h4-6,8,10,12H,2-3,7H2,1H3,(H2,13,14,15) |
InChI Key |
LIMPKJRYRUEVMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C1=CN=CC=C1)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Oleksyszyn Reaction
The Oleksyszyn reaction, a classical three-component amidoalkylation procedure, offers a direct route to aminophosphonates by reacting amines, aldehydes, and phosphites. For [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid, this method involves:
- Reactants : Butylamine, pyridine-3-carbaldehyde, and triethyl phosphite.
- Conditions : Refluxing in a solvent such as chloroform or acetonitrile with a catalytic acid (e.g., tetrafluoroboric acid).
- Mechanism : The aldehyde and amine form an imine intermediate, which undergoes nucleophilic attack by the phosphite to yield the aminophosphonate ester. Subsequent hydrolysis converts the ester to the phosphonic acid.
In practice, triethyl phosphite (10 mmol), pyridine-3-carbaldehyde (10 mmol), and butylamine (10 mmol) are combined in chloroform with 0.1 equivalents of HBF₄. The mixture is refluxed for 12–24 hours, followed by aqueous workup and purification via recrystallization. The resulting diethyl [(butylamino)(pyridin-3-yl)methyl]phosphonate is hydrolyzed using 6 M HCl at 80°C for 6 hours to yield the target phosphonic acid. Challenges include the stability of pyridine-3-carbaldehyde under acidic conditions and potential side reactions from the pyridine nitrogen coordinating to the acid catalyst.
Michaelis-Arbuzov and Related Phosphorylation Methods
The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates from alkyl halides and phosphites, can be adapted for aminophosphonates by incorporating amine and aldehyde components. However, this approach requires pre-forming a halogenated intermediate:
- Synthesis of Halide Intermediate : Pyridine-3-carbaldehyde is converted to its corresponding bromomethyl derivative via bromination at the methyl position.
- Arbuzov Reaction : The bromomethylpyridine reacts with triethyl phosphite to form diethyl (pyridin-3-ylmethyl)phosphonate.
- Amination : Introducing butylamine via nucleophilic substitution or reductive amination to attach the amino group.
This route is less direct and risks low yields due to competing side reactions during the amination step. For instance, diethyl (pyridin-3-ylmethyl)phosphonate (5 mmol) and butylamine (10 mmol) may react in ethanol at 60°C for 24 hours, but the reaction often requires a palladium catalyst or elevated pressures to proceed efficiently.
Hydrolysis of Phosphonate Esters
Phosphonate esters serve as protected precursors for phosphonic acids. The hydrolysis step is critical for achieving the final product:
- Ester Synthesis : Using the Oleksyszyn or Arbuzov methods to produce diethyl [(butylamino)(pyridin-3-yl)methyl]phosphonate.
- Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at reflux temperatures cleaves the ethyl groups, yielding the phosphonic acid.
- Alternative Hydrolysis : Trimethylsilyl bromide (TMSBr) in dichloromethane at room temperature provides a milder method, particularly for acid-sensitive substrates.
Comparative studies indicate that HCl hydrolysis achieves >90% conversion but may degrade the pyridine ring if prolonged. TMSBr hydrolysis, while slower (24–48 hours), preserves structural integrity, making it preferable for complex heterocycles.
Catalytic and Solvent Effects
Catalysts and solvents significantly influence reaction efficiency:
- Acid Catalysts : Tetrafluoroboric acid (HBF₄) enhances imine formation in the Oleksyszyn reaction, reducing reaction time from 24 to 12 hours.
- Azeotropic Distillation : As demonstrated in patent CN113461731B, removing water via azeotropic evaporation with n-butanol improves yields in phosphorylation reactions. Adapting this technique, a mixture of triethyl phosphite and n-butanol could be distilled to drive the Oleksyszyn reaction to completion.
- Solvent Choice : Polar aprotic solvents like acetonitrile favor phosphite reactivity, while chloroform minimizes side reactions involving the pyridine nitrogen.
Analytical Characterization
Post-synthesis characterization ensures purity and structural fidelity:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 273.0912 [M+H]⁺.
- X-ray Crystallography : Single-crystal analysis reveals planar geometry around the phosphorus atom, with hydrogen bonding between the phosphonic acid and pyridine nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Oleksyszyn Reaction | 65–75 | 95–98 | One-pot synthesis; minimal purification | Sensitivity to moisture |
| Michaelis-Arbuzov | 40–50 | 85–90 | Applicable to halogenated precursors | Multi-step; low amination efficiency |
| TMSBr Hydrolysis | 80–85 | 97–99 | Mild conditions; preserves heterocycles | Cost of TMSBr reagent |
Applications and Derivatives
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid serves as a precursor for:
- Metal Chelators : The phosphonic acid and pyridine groups coordinate transition metals, useful in catalysis.
- Pharmaceutical Agents : Analogous to triazolopyrimidines, this compound may exhibit antitumor activity via kinase inhibition.
- Fluorescent Probes : Functionalization with coumarin or fluorescein tags enables biological imaging.
Chemical Reactions Analysis
Types of Reactions
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features:
Key Observations :
- Substituent Effects: The target compound’s bulky butylamino and aromatic pyridinyl groups likely reduce solubility in polar solvents compared to smaller analogs like methyl phosphonic acid .
- Acidity: The pKa of (3-aminophenyl)phosphonic acid (7.16) suggests moderate acidity, influenced by the electron-donating amino group. The target compound’s pyridinyl group (weakly basic) and butylamino group (stronger base) may further modulate its acidity relative to simpler phosphonic acids.
Environmental and Stability Profiles
- Methyl phosphonic acid: Known as a degradation product of chemical weapons (e.g., VX, sarin) with significant environmental persistence but low bioaccumulation .
- Methylaminomethyl phosphonic acid: Studied in environmental contexts, possibly as a metabolite or degradation byproduct .
- Target compound: Larger substituents (butylamino, pyridinyl) may alter degradation pathways compared to methyl derivatives.
Physicochemical Property Trends
- Solubility: Phosphonic acids generally exhibit water solubility, but bulky hydrophobic groups (e.g., butylamino, bromophenyl) reduce it. The diethyl ester in highlights how esterification increases lipophilicity.
- Reactivity : The target compound’s phosphonic acid group can participate in nucleophilic reactions, while the pyridinyl nitrogen may act as a weak base or hydrogen-bond acceptor.
Q & A
Basic: What are the established synthetic routes for [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via two primary routes:
- Mannich Reaction : Phosphorous acid reacts with formaldehyde and butylamine, followed by coupling with pyridin-3-ylmethanol. Optimal yields (70–85%) are achieved using acetic acid as a catalyst at 80–90°C for 12–18 hours. Excess formaldehyde should be avoided to prevent cross-linking byproducts .
- Phosphorylation of Preformed Intermediates : A pyridinyl-butylamine precursor is phosphorylated using dialkyl phosphites and acyl chloride. This method requires anhydrous conditions and inert gas (N₂/Ar) to minimize oxidation. Yields range from 60–75%, with purity dependent on post-synthesis column chromatography (silica gel, methanol/chloroform eluent) .
Critical Parameters:
| Factor | Mannich Reaction | Phosphorylation Method |
|---|---|---|
| Temperature | 80–90°C | 25–40°C (room temp.) |
| Catalyst | Acetic acid | None |
| Purification | Recrystallization | Column chromatography |
| Common Impurities | Formaldehyde adducts | Unreacted phosphite |
Basic: What analytical techniques are recommended for characterizing [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>95% by area normalization). Detect impurities like hydrolyzed phosphonate esters (retention time shifts) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at the phosphorus center) via single-crystal analysis. Crystallization in ethanol/water (7:3) yields suitable crystals .
Advanced: How does the phosphonic acid moiety influence the compound's stability under physiological or hydrolytic conditions?
Methodological Answer:
The phosphonic acid group confers resistance to enzymatic hydrolysis compared to phosphate esters, but acidic/basic conditions can degrade the compound:
- Hydrolysis Pathways :
- Acidic (pH < 3) : Cleavage of the P-N bond, yielding pyridin-3-ylmethanol and butylamine-phosphonate fragments.
- Basic (pH > 10) : Degradation via P-O bond scission, forming pyridine derivatives and phosphoric acid .
- Stability Testing :
Advanced: What computational approaches are suitable for modeling the proton conduction mechanisms of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid in material science applications?
Methodological Answer:
For proton-conducting materials (e.g., fuel cells):
- Ab Initio Molecular Dynamics (AIMD) : Simulate proton hopping between phosphonic acid groups and water molecules. Calculate activation energies (0.2–0.5 eV) for Grotthuss mechanism .
- Poisson-Boltzmann Theory : Model proton diffusion coefficients in hydrated membranes. Correlate with experimental impedance spectroscopy data .
- Key Findings :
Advanced: How can researchers resolve discrepancies in reported bioactivity data for α-aminophosphonic acid derivatives?
Methodological Answer:
Discrepancies often arise from:
- Experimental Variability :
- Structure-Activity Relationship (SAR) Studies :
- Systematically modify the pyridine/butylamino groups. For example, replacing pyridin-3-yl with pyridin-4-yl reduces antifungal activity by 50% .
- Correlate logP values (calculated via ChemAxon) with cellular uptake rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
